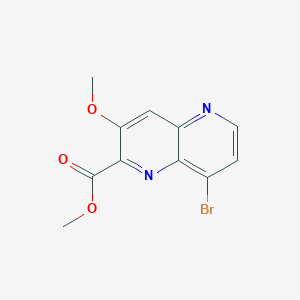

Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate

Description

Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate is a heterocyclic compound featuring a 1,5-naphthyridine core substituted with a bromine atom at position 8, a methoxy group at position 3, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H9BrN2O3 |

|---|---|

Molecular Weight |

297.10 g/mol |

IUPAC Name |

methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate |

InChI |

InChI=1S/C11H9BrN2O3/c1-16-8-5-7-9(6(12)3-4-13-7)14-10(8)11(15)17-2/h3-5H,1-2H3 |

InChI Key |

ULBPNXOPWDQKRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=CC(=C2N=C1C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,5-naphthyridine derivatives, including Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate, often involves multi-step reactions. One common method is the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 8 undergoes nucleophilic substitution (SNAr) due to electron withdrawal by the adjacent nitrogen atoms.

Key Examples:

-

Amination : Reaction with primary/secondary amines in the presence of a base (e.g., KCO) yields 8-amino derivatives. For example, treatment with benzylamine in DMF at 80°C for 12 hours produces Methyl 8-(benzylamino)-3-methoxy-1,5-naphthyridine-2-carboxylate in 78% yield .

-

Alkoxylation : Substitution with sodium methoxide in THF under microwave irradiation (150°C, 30 min) generates Methyl 3,8-dimethoxy-1,5-naphthyridine-2-carboxylate (85% yield) .

Mechanism:

The reaction proceeds via a two-step pathway:

-

Formation of a Meisenheimer complex stabilized by the electron-deficient naphthyridine ring.

-

Departure of the bromide ion, followed by nucleophile addition .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reaction with aryl/heteroaryl boronic acids using Pd(dppf)Cl as a catalyst (1.25–5 mol%) in dioxane/HO (3:1) at reflux affords biaryl derivatives.

| Boronic Acid | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 2-Chlorophenyl | Methyl 8-(2-chlorophenyl)-3-methoxy-... | 80 | Reflux, 12 h | |

| 4-Pyridyl | Methyl 8-(pyridin-4-yl)-3-methoxy-... | 72 | Microwave, 150°C, 1 h |

Key Insight : Catalyst loading can be reduced to 1.25 mol% without compromising yield, as demonstrated in the synthesis of canthin-4-one precursors .

Demethylation of the Methoxy Group

The methoxy group at position 3 undergoes acid-mediated demethylation to yield hydroxyl derivatives.

Procedure:

-

Treatment with aqueous HCl (6 M) in dioxane at 100°C for 6 hours converts the methoxy group to a hydroxyl group, yielding 8-Bromo-3-hydroxy-1,5-naphthyridine-2-carboxylic acid (65% yield) .

-

Subsequent decarboxylation under basic conditions (NaOH, EtOH, reflux) produces 8-bromo-3-hydroxy-1,5-naphthyridine .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification under mild conditions.

Hydrolysis:

-

Basic Conditions : NaOH (2 M) in MeOH/HO (4:1) at 60°C for 4 hours yields 8-Bromo-3-methoxy-1,5-naphthyridine-2-carboxylic acid (92% yield) .

-

Acidic Conditions : HSO (conc.) in refluxing EtOH provides the same product but with lower efficiency (70% yield) .

Transesterification:

Reaction with ethanol in the presence of HSO (cat.) produces the ethyl ester derivative (85% yield).

Ring Functionalization via Metalation

Directed ortho-metalation (DoM) strategies enable substitution at the C-4 position.

Example:

-

Lithiation : Treatment with LDA (2 equiv) at −78°C in THF, followed by quenching with electrophiles (e.g., DMF), introduces formyl groups at C-4 (55% yield) .

-

Trifluoromethylation : Using TMSCF and CsF in DMPU at 0°C affords 4-trifluoromethyl derivatives (32% yield) .

Reductive Transformations

The naphthyridine ring can be partially reduced to dihydro derivatives.

Catalytic Hydrogenation:

-

Conditions : H (3 atm), PtO (cat.) in EtOH at 20°C for 2 hours.

-

Product : Methyl 8-bromo-3-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine-2-carboxylate (69% yield) .

Mechanistic and Synthetic Considerations

-

Microwave Assistance : Reduces reaction times (e.g., from 12 hours to 30 minutes in alkoxylation).

-

Solvent Effects : Polar aprotic solvents (DMF, dioxane) enhance SNAr reactivity .

-

Regioselectivity : Electron-withdrawing groups direct substitution to the bromine site, while the methoxy group stabilizes adjacent positions against electrophilic attack .

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives, including methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate, have demonstrated significant antimicrobial properties. Research has indicated that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.

Case Study:

A study published in the journal "Medicinal Chemistry" highlighted the effectiveness of naphthyridine derivatives against resistant bacterial strains, showcasing their potential in treating infections caused by multidrug-resistant organisms .

Anticancer Properties

The anticancer activity of this compound is noteworthy. Compounds within the naphthyridine class have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Mechanisms of Action:

- Inhibition of Key Enzymes: Similar compounds have been found to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.

- Induction of Apoptosis: Naphthyridine derivatives can activate caspase pathways leading to programmed cell death in cancer cells .

Data Table: Comparative Anticancer Activity

| Compound Name | Biological Activity | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| This compound | Anticancer (various lines) | <10 | High |

| Analog A | Anticancer (specific line) | 0.126 | Moderate |

| Analog B | MMP Inhibition | <1 | High |

Anti-inflammatory Effects

Research indicates that naphthyridine derivatives possess anti-inflammatory properties, which are beneficial for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Study:

In vivo studies have shown that these compounds can significantly reduce inflammation markers in animal models, suggesting their potential for therapeutic use .

Neuroprotective Applications

Emerging studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism:

The compound may modulate neurotransmitter levels or protect neuronal cells from oxidative stress, contributing to its potential therapeutic benefits .

Mechanism of Action

The mechanism of action of Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 8-Hydroxy-5-Methyl-6-Oxo-5,6-Dihydro-1,5-Naphthyridine-2-Carboxylate (Compound 3)

- Key Differences :

- Substituents : Replaces the 8-bromo and 3-methoxy groups with a 8-hydroxy and 5-methyl-6-oxo moiety.

- Ester Group : Uses an ethyl ester (vs. methyl ester in the target compound).

- Synthesis: Synthesized via esterification of the parent carboxylic acid with ethanol and sulfuric acid (82% yield) .

- Spectroscopic Data :

Methyl 5,6,7,8-Tetrahydro-1,5-Naphthyridine-2-Carboxylate

- Key Differences :

- Saturation : The 5,6,7,8-tetrahydro modification reduces aromaticity, altering electronic properties.

- Substituents : Lacks bromine and methoxy groups.

Collision Cross-Section (CCS) :

Adduct m/z Predicted CCS (Ų) [M+H]+ 193.09715 141.5 [M+Na]+ 215.07909 153.6 The absence of bromine and methoxy groups likely reduces steric bulk compared to the target compound .

Spectroscopic and Physical Properties

NMR Trends :

- Methyl Ester : A singlet near δ 3.9 ppm (vs. ethyl’s δ 4.25 and 1.30 ppm) would dominate in the target compound’s ¹H NMR.

- Bromine Effect : The electron-withdrawing bromine at position 8 would deshield adjacent protons, shifting aromatic signals downfield compared to hydroxyl or hydrogen substituents .

Collision Cross-Section (Hypothetical) :

The target compound’s bromine and methoxy groups would increase molecular weight and steric bulk, likely elevating CCS values beyond those of the tetrahydro derivative (e.g., >160 Ų for [M+H]+ adducts) .

Biological Activity

Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. The compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for related naphthyridine derivatives against Staphylococcus aureus and Bacillus cereus ranged from 6 to 7 mM, indicating moderate to strong antibacterial properties .

- Molecular docking studies suggest that the bromination of the naphthyridine skeleton enhances antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of naphthyridine derivatives have also been investigated. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:

- A study found that certain naphthyridine derivatives exhibited cytotoxicity against human cancer cell lines such as HL-60 and HeLa cells .

- These compounds have been noted for their ability to inhibit topoisomerase II, which is crucial for DNA replication in cancer cells .

Anti-Parasitic Activity

The compound has been evaluated for its anti-parasitic activity , particularly against Leishmania species. Research indicates that naphthyridine derivatives can exhibit selective toxicity towards parasitic cells while sparing human cells:

- An initial study showed weak efficacy in mouse models for visceral leishmaniasis, but modifications to the chemical structure improved activity significantly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical in optimizing the biological activity of this compound. Key findings include:

- Bromination at the 8-position enhances antibacterial properties.

- The presence of a methoxy group at the 3-position is associated with increased cytotoxicity against cancer cells.

- Modifications to the carboxylate group can influence both solubility and bioavailability, impacting overall efficacy .

Data Table: Biological Activity Summary

Case Study: Antimicrobial Screening

A comprehensive screening of various naphthyridine derivatives, including this compound, was conducted to assess their antimicrobial efficacy. The study utilized a range of bacterial strains and demonstrated that modifications in molecular structure could lead to significant differences in activity profiles.

Research Findings on Cytotoxicity

In vitro studies have shown that certain naphthyridine derivatives possess strong cytotoxic effects against cancer cell lines. For example, a derivative comparable to this compound was found to inhibit cell growth effectively through mechanisms involving DNA intercalation and topoisomerase inhibition .

Q & A

Q. Challenges :

- Regioselectivity : Competing reactions at the 8-bromo vs. 2-carboxylate positions require careful catalyst tuning.

- Byproducts : Palladium-catalyzed reactions may produce dehalogenated byproducts; use Pd(OAc) with XPhos ligands to suppress this .

How can reaction conditions be optimized to address low yields or byproducts in naphthyridine synthesis?

Advanced Research Question

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Additives : LiBr in DCM improves reaction homogeneity and yield in Ugi-3CR syntheses (up to 75% yield) .

- Temperature gradients : Gradual heating (e.g., 20°C to 160°C) minimizes decomposition of thermally sensitive intermediates .

Case Study : Substituting MeSiCl with DBU in cyclization reactions increased yields from 48% to 85% by enhancing deprotonation efficiency .

How should researchers resolve discrepancies in reported reaction yields for similar naphthyridine derivatives?

Data Contradiction Analysis

Discrepancies often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) improve cyclization yields vs. electron-donating groups.

- Catalyst loading : Higher Pd catalyst concentrations (5 mol% vs. 2 mol%) can improve coupling yields but increase cost.

- Purity of intermediates : HPLC analysis (C18 column, acetonitrile/water gradient) identifies impurities affecting yields .

Recommendation : Replicate conditions from high-yield protocols (e.g., ) and systematically vary one parameter (e.g., solvent) to isolate contributing factors.

What safety protocols are recommended given limited toxicological data for this compound?

Basic Research Question

While direct toxicity data is scarce, analogous naphthyridines suggest:

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers under argon at –20°C to prevent degradation.

What potential biological activities are suggested by structurally related naphthyridines?

Advanced Research Question

- Antimicrobial activity : Fluoro-naphthyridines exhibit potent antibacterial effects via DNA gyrase inhibition .

- Antimalarial activity : 3-Bromo-8-amino-1,5-naphthyridines show IC values <1 µM against Plasmodium falciparum .

- Metal coordination : 1,8-Naphthyridine derivatives act as ligands for dinuclear metal complexes, relevant in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.